molecular formula C18H21N3O2S B5768794 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- CAS No. 433307-60-9

1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)-

Cat. No.: B5768794
CAS No.: 433307-60-9
M. Wt: 343.4 g/mol
InChI Key: JUTWVCGEPGUGAB-UHFFFAOYSA-N
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Description

1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- typically involves the reaction of piperazine with appropriate reagents to introduce the carbothioamide and furan groups. One possible synthetic route could involve:

    Step 1: Reaction of piperazine with 2,4-dimethylphenyl isocyanate to form the corresponding urea derivative.

    Step 2: Conversion of the urea derivative to the carbothioamide using Lawesson’s reagent.

    Step 3: Introduction of the furan ring through acylation with 2-furoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarbothioamide, N-phenyl-4-(2-furanylcarbonyl)-: Lacks the dimethyl groups on the phenyl ring.

    1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-thienylcarbonyl)-: Contains a thiophene ring instead of a furan ring.

Uniqueness

1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- is unique due to the presence of both the dimethylphenyl and furan groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-5-6-15(14(2)12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTWVCGEPGUGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152502
Record name N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433307-60-9
Record name N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433307-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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